molecular formula C13H14OS B13575345 2-(5-Phenylthiophen-2-yl)propan-2-ol CAS No. 1665-37-8

2-(5-Phenylthiophen-2-yl)propan-2-ol

Cat. No.: B13575345
CAS No.: 1665-37-8
M. Wt: 218.32 g/mol
InChI Key: FJUJUBFRSWSLAB-UHFFFAOYSA-N
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Description

2-(5-Phenylthiophen-2-yl)propan-2-ol is a tertiary alcohol featuring a thiophene ring substituted with a phenyl group at the 5-position.

Properties

CAS No.

1665-37-8

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

2-(5-phenylthiophen-2-yl)propan-2-ol

InChI

InChI=1S/C13H14OS/c1-13(2,14)12-9-8-11(15-12)10-6-4-3-5-7-10/h3-9,14H,1-2H3

InChI Key

FJUJUBFRSWSLAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(S1)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenylthiophen-2-yl)propan-2-ol typically involves the reaction of 5-phenylthiophene with a suitable propan-2-ol derivative under controlled conditions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with a thiophene derivative to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenylthiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(5-Phenylthiophen-2-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Phenylthiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The phenyl and thiophene rings contribute to the compound’s stability and electronic properties, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with 2-(5-Phenylthiophen-2-yl)propan-2-ol, differing primarily in substituents on the phenyl/thiophene rings or the alcohol moiety. Key comparisons are summarized below:

Substituted Phenylpropan-2-ol Derivatives

(a) 2-(5-Bromo-2-chlorophenyl)propan-2-ol
  • Structure : A bromo- and chloro-substituted phenyl group attached to propan-2-ol.
  • Molecular Formula : C₉H₁₀BrClO
  • Molecular Weight : 249.53 g/mol
  • Key Properties: XLogP3: 2.9 (indicative of moderate lipophilicity) Hydrogen Bond Donor/Acceptor Count: 1/1 Rotatable Bonds: 1 Applications: Likely used as a synthetic intermediate in halogenated aromatic systems .
(b) 2-(5-Bromo-2-methoxyphenyl)propan-2-ol
  • Structure : Methoxy and bromo substituents on the phenyl ring.
  • Molecular Formula : C₁₀H₁₃BrO₂
  • Molecular Weight : 245.12 g/mol
  • Synthetic Accessibility : Six literature articles guide its synthesis, suggesting established synthetic routes .
(c) (2R)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol
  • Structure : Chiral propan-2-ol with fluoro and methoxy substituents.
  • Molecular Formula : C₁₀H₁₃FO₂
  • Molecular Weight : 184.21 g/mol

Thiophene-Based Analogs

(a) 2-(Thiophen-2-yl)propan-2-ol
  • Structure : Simplest analog with an unsubstituted thiophene ring.
  • Molecular Formula : C₇H₁₀OS
  • Key Data :
    • Commercial availability: 97% purity from suppliers.
    • Synthetic Routes: Five articles detail its synthesis, emphasizing its role as a precursor in heterocyclic chemistry .
(b) (R)-2-(5-Chlorothiophen-2-yl)propan-1-ol
  • Structure : Chloro-substituted thiophene with a primary alcohol.
  • Molecular Formula : C₇H₉ClOS
  • Applications: Potential use in chiral ligand design or asymmetric catalysis .

Extended Aromatic Systems

(a) 2-(Biphenyl-2-yl)propan-2-ol
  • Structure : Biphenyl group attached to propan-2-ol.
  • Applications :
    • Coordination Chemistry : Acts as a ligand for metal complexes.
    • Catalysis : Stabilizes transition states in catalytic reactions .
(b) 2-(3,5-Dimethoxyphenyl)propan-2-ol
  • Structure : Dimethoxy-substituted phenyl group.
  • Molecular Formula : C₁₁H₁₆O₃
  • Molecular Weight : 196.24 g/mol
  • Notable Use: Intermediate in protecting group chemistry (e.g., DDZ-OH derivatives) .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2-(5-Phenylthiophen-2-yl)propan-2-ol 5-phenyl-thiophene Not reported Not reported Hypothesized intermediate -
2-(5-Bromo-2-chlorophenyl)propan-2-ol 5-Br, 2-Cl-phenyl C₉H₁₀BrClO 249.53 High lipophilicity (XLogP3=2.9)
2-(Thiophen-2-yl)propan-2-ol Thiophene C₇H₁₀OS 142.22 Commercially available (97% purity)
(2R)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol 5-F, 2-OMe-phenyl, chiral C₁₀H₁₃FO₂ 184.21 Enantioselective synthesis
2-(Biphenyl-2-yl)propan-2-ol Biphenyl C₁₅H₁₆O 212.29 Ligand in catalysis

Key Research Findings

Substituent Effects :

  • Halogenation (e.g., Br, Cl) increases molecular weight and lipophilicity, enhancing membrane permeability in drug candidates .
  • Methoxy groups improve solubility via hydrogen bonding but reduce lipophilicity .

Stereochemical Impact :

  • Chiral analogs like (R)-2-(5-Chlorothiophen-2-yl)propan-1-ol are critical for asymmetric synthesis, though their preparation requires enantioselective methods .

Applications in Catalysis :

  • Biphenyl- and thiophene-based alcohols serve as ligands or stabilizers in metal-catalyzed reactions, leveraging their aromatic π-systems .

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